![molecular formula C17H16N2O3 B2931034 N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-11-0](/img/structure/B2931034.png)

N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

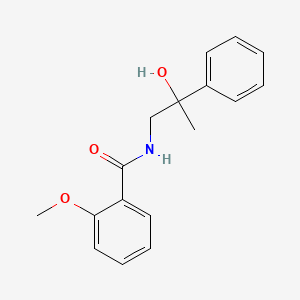

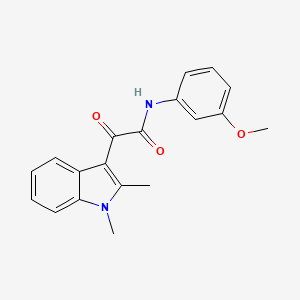

“N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a furo[3,2-b]pyridine moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This moiety is substituted with a methoxybenzyl group at the 4-position and a carboxamide group at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an experimental study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. For instance, carboxamides can undergo hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and proteins .

Mode of Action

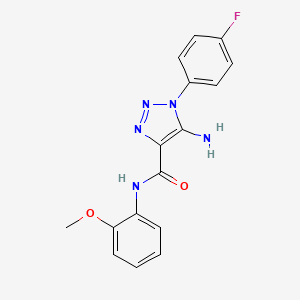

It’s known that the presence of a carboxamide moiety in similar compounds can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .

Biochemical Pathways

Compounds with similar structures have been shown to influence various pathways, including those related to inflammation .

Pharmacokinetics

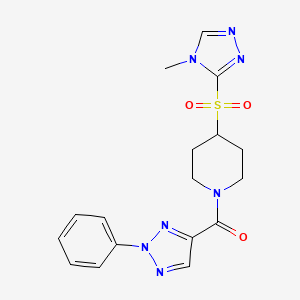

Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes of similar compounds .

Result of Action

Similar compounds have been shown to exhibit a range of pharmacological effects, including anti-inflammatory effects .

Advantages and Limitations for Lab Experiments

PNU-74654 has several advantages for lab experiments. It has been shown to have potent anticancer and anti-inflammatory properties, making it a promising candidate for further research. However, PNU-74654 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on PNU-74654. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail. Additionally, further research is needed to optimize the synthesis method of PNU-74654 and improve its solubility in water.

Synthesis Methods

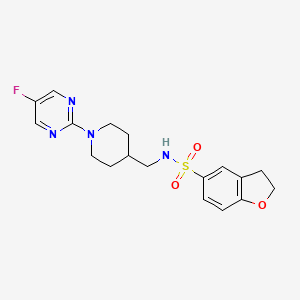

PNU-74654 has been synthesized using various methods, including the reaction of 5-methylfuro[3,2-b]pyridine-2-carboxylic acid with 4-methoxybenzylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The reaction mixture is then purified using column chromatography to obtain the desired product.

Scientific Research Applications

PNU-74654 has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. PNU-74654 has also been shown to have anti-inflammatory properties and has been tested against various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Safety and Hazards

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-11-3-8-15-14(19-11)9-16(22-15)17(20)18-10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYKGBXMCLTUTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid](/img/structure/B2930952.png)

![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-6,1'-cyclobutane]-8,13-dione](/img/structure/B2930954.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2930955.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)

![2-(4-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2930963.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide](/img/structure/B2930968.png)

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2930970.png)

![2-Chloro-N-[2-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethyl]propanamide](/img/structure/B2930973.png)